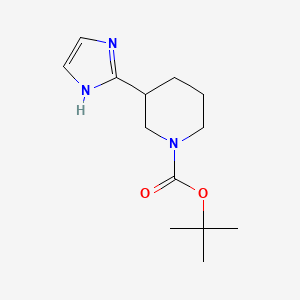

Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate

Description

Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a piperidine derivative featuring a 1H-imidazole substituent at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their ability to mimic biological motifs and interact with enzymes or receptors. The Boc group enhances solubility during synthesis, while the imidazole ring provides hydrogen-bonding and metal-coordination capabilities, making it a candidate for drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQVEBOPUBTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by alkylation and acylation reactions One common method starts with the protection of the piperidine nitrogen using a tert-butyl groupThe final step involves the esterification of the carboxylate group to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidine moiety, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Neuropharmacological Effects : The imidazole moiety is known to interact with various neurotransmitter systems. This compound may have implications in treating neurological disorders due to its potential effects on the central nervous system.

Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Here are some specific applications:

- Lead Compound for Antidepressants : Given its neuropharmacological potential, researchers are investigating its efficacy as a lead compound for developing antidepressants.

- Anticancer Agents : The compound’s ability to interact with cellular pathways suggests it could be explored for anticancer drug development.

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions, allowing chemists to modify the piperidine or imidazole components to optimize biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria | [Source A] |

| Neuropharmacological Assessment | Indicated potential as an anxiolytic agent | [Source B] |

| Synthesis Techniques | Developed efficient synthetic routes for modifications | [Source C] |

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Differences

Key structural analogs differ in heterocyclic substituents, ring systems (piperidine vs. piperazine), and functional groups. Below is a comparative analysis:

Pharmacological Activities

Physicochemical Properties

- Solubility : The Boc group improves solubility in organic solvents, critical for purification. Analog 2’s higher molecular weight (475.41) reduces aqueous solubility compared to the target compound .

- Stability : All compounds are stored at 2–8°C under dry conditions to prevent Boc-group hydrolysis .

Biological Activity

Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H21N3O2

- Molecular Weight : 251.33 g/mol

- CAS Number : 1260672-41-0

- Purity : ≥97% .

This compound exhibits biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme critical in serine biosynthesis. Inhibition of PHGDH can disrupt cancer cell metabolism, making it a target for cancer therapy .

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting metabolic pathways crucial for tumor growth. The inhibition of PHGDH has been linked to reduced serine availability, which is essential for the proliferation of certain cancer types .

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of imidazole-containing piperidine derivatives, highlighting that modifications to the imidazole ring and piperidine backbone significantly affect biological activity. For instance, substituents on the imidazole ring can enhance binding affinity to target enzymes .

Study 1: Inhibition of PHGDH

In a high-throughput screening assay designed to identify PHGDH inhibitors, tert-butyl 3-(1H-imidazol-2-y)piperidine-1-carboxylate was tested alongside other compounds. The results demonstrated that it possesses significant inhibitory activity with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against PHGDH-dependent cancers .

Study 2: Antibacterial Activity

While primarily studied for its anticancer properties, derivatives of this compound have also shown antibacterial activity. Research involving similar piperidine derivatives indicated that modifications could lead to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H21N3O2 |

| Molecular Weight | 251.33 g/mol |

| CAS Number | 1260672-41-0 |

| Purity | ≥97% |

| Biological Activity | Description |

|---|---|

| PHGDH Inhibition | Low micromolar IC50 |

| Antibacterial Activity | MIC values: 3.12 - 12.5 µg/mL |

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate?

Methodological Answer:

Synthesis optimization typically involves multi-step reactions, starting with imidazole ring formation followed by piperidine coupling and Boc protection. Key steps include:

- Reagent Selection : Use cyclopropylamine or analogous nucleophiles for imidazole functionalization (analogous to triazole synthesis in ).

- Catalysis : Employ palladium or copper catalysts for cross-coupling reactions, especially for introducing substituents to the imidazole ring.

- Purification : Silica gel column chromatography (as in ) or recrystallization to isolate the Boc-protected product.

- Side Reactions : Monitor for Boc-deprotection under acidic conditions; stabilize with non-polar solvents like dichloromethane.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the piperidine ring conformation and imidazole proton environments. Compare chemical shifts with tert-butyl analogs (e.g., ).

- X-ray Crystallography : Employ SHELX software ( ) for structural refinement. Ensure slow evaporation from ethanol to grow single crystals.

- HPLC : Validate purity (>98%) using reverse-phase HPLC with UV detection (similar to ).

Advanced: How can computational modeling predict the reactivity of the imidazole ring in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density distribution, focusing on the imidazole N–H bond (pKa ~14–16).

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. Reference PubChem-derived structural data ( ).

- Reactivity Predictions : Analyze nucleophilic sites using frontier molecular orbitals (HOMO/LUMO gaps).

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.

- Data Reproducibility : Ensure compound stability (e.g., monitor Boc-deprotection via TLC in humid conditions, as in ).

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats ( ).

- Ventilation : Work in a fume hood to avoid inhalation of fine particles (analogous to ).

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group ( ).

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Solvent Optimization : Replace THF with 2-MeTHF for safer large-scale reactions ( ).

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C) to reduce costs.

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.

Basic: How is the Boc group selectively removed without degrading the imidazole moiety?

Methodological Answer:

- Acidic Conditions : Use TFA in dichloromethane (4:1 v/v) at 0°C for 2 hours ( ).

- Neutralization : Quench with cold aqueous NaHCO to stabilize the deprotected amine.

- Monitoring : Confirm deprotection via IR (loss of Boc carbonyl peak at ~1750 cm).

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the piperidine 3-position (e.g., halogenation, methylation) and compare bioactivity ( ).

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with imidazole).

- Statistical Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.